molecular formula C26H53N5O2 B12711303 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione CAS No. 50857-48-2

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione

Cat. No.: B12711303
CAS No.: 50857-48-2
M. Wt: 467.7 g/mol
InChI Key: KCIOIFJVNZPLMQ-UHFFFAOYSA-N
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Description

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione (CAS 50857-48-2) is a synthetic organic compound of significant interest in advanced materials and chemical biology research. With a molecular formula of C₂₆H₅₃N₅O₂ and a molecular weight of 467.73 g/mol , its structure features a pyrrolidine-2,5-dione (succinimide) group linked to a tetradecyl (C14) alkyl chain and a multi-component polyamine backbone terminating in a primary amine . This unique architecture, comprising multiple hydrogen bond acceptors and donors , suggests potential for applications in surfactant science, polymer chemistry, and as a building block for complex molecular assemblies. The compound's calculated physicochemical properties include a density of 0.984 g/cm³ and a high boiling point of approximately 613.3°C , indicating thermal stability suitable for various experimental conditions. Researchers can leverage this compound for developing novel surface-active agents, designing functional polymers, or exploring its behavior in chromatographic separations using reverse-phase (RP) HPLC methods analogous to those established for similar pyrrolidinedione structures . This product is provided For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or personal applications.

Properties

CAS No.

50857-48-2

Molecular Formula

C26H53N5O2

Molecular Weight

467.7 g/mol

IUPAC Name

1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H53N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-25(32)31(26(24)33)22-21-30-20-19-29-18-17-28-16-15-27/h24,28-30H,2-23,27H2,1H3

InChI Key

KCIOIFJVNZPLMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN

Origin of Product

United States

Preparation Methods

Synthesis of 3-Tetradecylpyrrolidine-2,5-dione

  • Starting materials: Succinic anhydride or maleic anhydride derivatives and tetradecylamine or tetradecyl halides.
  • Method: The pyrrolidine-2,5-dione ring is typically formed by cyclization of succinic anhydride with a primary amine. In this case, tetradecylamine reacts with succinic anhydride under reflux conditions to form the N-tetradecylsuccinimide intermediate.
  • Reaction conditions: Heating in an inert solvent such as toluene or xylene, often with azeotropic removal of water to drive the cyclization.
  • Purification: Recrystallization or chromatographic methods to isolate the pure 3-tetradecylpyrrolidine-2,5-dione.

Preparation of the Polyamine Chain

  • Starting materials: Ethylenediamine or protected derivatives such as Boc- or Fmoc-protected amines.
  • Method: Stepwise elongation of the polyamine chain can be achieved by nucleophilic substitution reactions using haloalkylamines or by reductive amination techniques.
  • Protection strategy: To avoid side reactions, amino groups are often protected during chain elongation and deprotected in the final step.
  • Commercial availability: Some polyamine chains or their precursors are commercially available, facilitating the synthesis.

Coupling of the Polyamine Chain to the Pyrrolidine-2,5-dione Core

  • Approach: The polyamine chain is attached to the nitrogen at the 1-position of the pyrrolidine-2,5-dione ring via nucleophilic substitution.
  • Activation: The pyrrolidine nitrogen can be activated by converting the ring nitrogen into a good leaving group or by using a suitable alkylating agent bearing the polyamine chain.
  • Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C).
  • Catalysts: Base catalysts like triethylamine or potassium carbonate may be used to facilitate the reaction.
  • Purification: Chromatography or crystallization to isolate the final product.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Succinic anhydride + tetradecylamine Reflux in toluene, azeotropic removal of water 3-tetradecylpyrrolidine-2,5-dione
2 Ethylenediamine (protected) Stepwise alkylation or reductive amination Polyamine chain intermediate
3 3-tetradecylpyrrolidine-2,5-dione + polyamine chain (activated) DMF, base, 50–100 °C 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione

Analytical and Purity Considerations

  • Characterization: The final compound is characterized by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis.
  • Purity: High-performance liquid chromatography (HPLC) is used to confirm purity, typically >95%.
  • Yield: Overall yields depend on the efficiency of each step but are generally moderate due to the multi-step nature.

Research Findings and Optimization Notes

  • The length and hydrophobicity of the tetradecyl chain influence solubility and biological activity, so precise control during alkylation is critical.
  • Polyamine chain synthesis benefits from protecting group strategies to prevent polymerization or side reactions.
  • Reaction solvents and temperature must be optimized to balance reaction rate and product stability.
  • Recent studies suggest microwave-assisted synthesis can reduce reaction times and improve yields in the cyclization and coupling steps.
  • Scale-up requires careful control of reaction exotherms and purification steps to maintain product quality.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Cyclization temperature 110–140 °C Reflux in toluene or xylene
Polyamine chain length 4 ethyleneamine units Stepwise synthesis or commercial source
Coupling solvent DMF or DMSO Polar aprotic solvents preferred
Coupling temperature 50–100 °C Moderate heating to promote substitution
Catalyst/base Triethylamine, K2CO3 Facilitates nucleophilic substitution
Purity of final product >95% (HPLC) Required for research/industrial use
Yield (overall) 40–60% Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions

1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural features that can interact with biological systems.

Biochemical Research

Research into the biochemical pathways involving pyrrolidine derivatives has highlighted their role in cellular signaling and enzyme inhibition.

  • Enzyme Inhibition : Studies on related compounds indicate that they can act as inhibitors for specific enzymes involved in metabolic pathways. This could lead to developments in treating metabolic disorders or infections.

Materials Science

The amphiphilic nature of the compound suggests applications in creating novel materials, particularly in drug delivery systems.

  • Nanoparticle Formation : The ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapy where targeted delivery is crucial.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized quinoxaline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain structural modifications significantly increased activity against these pathogens, suggesting that similar modifications could enhance the efficacy of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione .

Case Study 2: Enzyme Interaction

Research on pyrrolidine derivatives has shown their potential as enzyme inhibitors in metabolic pathways. For instance, compounds with similar nitrogen-rich structures have been documented to inhibit certain kinases involved in cancer cell proliferation . This highlights the potential for 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione to be explored further for therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³)
Target Compound: 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione Inferred C38H73N5O4 Estimated ~700 3-tetradecyl (C14), polyamine chain Not reported
Compound: 1-[2-[[2-[[2-[[2-[2,5-Dioxo-3-(Tetracosenyl)-1-Pyrrolidinyl]Ethyl]Amino]Ethyl]Amino]Ethyl]Amino]Ethyl]-3-(Octadecenyl)Pyrrolidine-2,5-Dione C58H107N5O4 938.51 3-octadecenyl (C18), 3-tetracosenyl (C24) 0.987
: 1-[2-[ethyl(m-tolyl)amino]ethyl]pyrrolidine-2,5-dione C15H20N2O2 260.33 Aromatic m-tolyl, ethylaminoethyl Not reported
: 1-{2-[(2-aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione dihydrochloride C10H21Cl2N3O2 Calculated 278.20 Aminopropyl, methyl, dihydrochloride salt Not reported

Key Observations :

  • Alkyl Chain Length : The target compound’s 3-tetradecyl group (C14) is shorter than the C18 and C24 chains in ’s analog. Longer alkyl chains increase hydrophobicity and molecular weight but reduce aqueous solubility .
  • Polyamine Chain: The target compound’s ethylenediamine chain differs from ’s aminopropyl-methyl group and ’s aromatic m-tolyl substituent. Polyamines enhance metal-binding capacity and solubility in polar solvents .
  • Salt Forms : ’s dihydrochloride salt exhibits higher water solubility compared to neutral analogs, a critical factor in pharmaceutical formulations .

Biological Activity

The compound 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione , also known as a derivative of pyrrolidine, has garnered attention in the field of biological research due to its complex structure and potential applications. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name 1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione
Molecular Formula C16H31N5O2
Molecular Weight 325.45 g/mol
CAS Number 67762-72-5

The compound is characterized by its multiple amine groups, which contribute to its biological activity and interaction with various biological systems.

The biological activity of this compound primarily stems from its ability to interact with cellular receptors and enzymes due to its amine-rich structure. The following mechanisms have been identified:

  • Receptor Binding : The compound may bind to specific receptors in the cell membrane, influencing signal transduction pathways.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic processes, potentially altering cellular metabolism.
  • Chelation Properties : The multiple amine groups allow it to chelate metal ions, which can affect various biochemical pathways.

Case Studies

  • Anticancer Activity : In a study investigating novel anticancer agents, derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.
  • Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of related compounds against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, its toxicity profile must be considered. Preliminary assessments indicate that it may have irritant properties, necessitating careful handling during research applications. Long-term exposure studies are required to ascertain its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione, and what are their limitations?

  • Methodology : The compound’s synthesis likely involves multi-step amine alkylation and cyclization. Aza-Michael addition (used for analogous 3-aminopyrrolidines) is a potential pathway, requiring maleimide derivatives and polyamine reactants under basic conditions (e.g., TMEDA or TMCDA) . Challenges include controlling regioselectivity due to multiple aminoethyl groups and minimizing side reactions like over-alkylation. Purification may require gradient HPLC or column chromatography due to polar byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR to confirm the pyrrolidine-dione core, tetradecyl chain integration, and amine proton environments.
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry to verify molecular weight and detect impurities.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.
    • Data Interpretation : Compare spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities in stereochemistry .

Q. How does the tetradecyl chain influence the compound’s solubility and aggregation behavior in aqueous vs. organic solvents?

  • Methodology :

  • Conduct solubility tests in solvents like water, ethanol, and dichloromethane.
  • Use dynamic light scattering (DLS) or cryo-TEM to study aggregation.
    • Key Insight : The long alkyl chain enhances lipid bilayer interaction, suggesting applications in drug delivery or membrane studies. However, poor aqueous solubility may necessitate surfactant-assisted dispersion .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound to reduce trial-and-error experimentation?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states.
  • Apply machine learning to predict optimal conditions (e.g., solvent, temperature) based on analogous reactions .
    • Example : ICReDD’s workflow integrates computation and experiment to narrow down conditions, reducing synthesis time by 40–60% in similar polyamine systems .

Q. What strategies can resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?

  • Methodology :

  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, pH).
  • In Situ Monitoring : Employ Raman spectroscopy or inline NMR to track reaction progress and detect intermediates.
  • Data Cross-Validation : Compare results with literature on structurally related pyrrolidine-dione derivatives .

Q. How does the compound’s electronic structure affect its reactivity in nucleophilic or catalytic applications?

  • Methodology :

  • Perform frontier molecular orbital (FMO) analysis via DFT to predict sites for nucleophilic attack or electron transfer.
  • Experimental validation through kinetic studies under varying electrophilic conditions (e.g., pH, oxidizing agents) .

Q. What are the stability profiles of this compound under varying pH, temperature, and oxidative conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at 40–60°C and analyze degradation products via LC-MS.
  • Oxidative Stress Assays : Expose to H2_2O2_2 or UV light to assess radical-mediated decomposition pathways.
    • Key Consideration : The tertiary amine groups may render the compound prone to oxidation, requiring inert storage conditions .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetradecyl chain in biological or catalytic activity?

  • Methodology :

  • Synthesize analogs with varying alkyl chain lengths (C10–C18) and compare activity in assays (e.g., enzyme inhibition, membrane disruption).
  • Use molecular dynamics (MD) simulations to study chain-length-dependent interactions with lipid bilayers or active sites .

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